molecular formula C8H14N2O B2382317 1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one CAS No. 1547035-15-3

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one

Cat. No.: B2382317
CAS No.: 1547035-15-3
M. Wt: 154.213
InChI Key: WBOOCNIUGLEZIX-UHFFFAOYSA-N
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Description

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one is a heterocyclic compound that features a unique bicyclic structure

Chemical Reactions Analysis

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the potential for diverse chemical modifications, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-3-9-8(7)5-10/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOCNIUGLEZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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